molecular formula C17H8N4S2 B232159 21,23-dithia-3,4,5,6-tetrazahexacyclo[11.10.0.02,6.07,12.014,22.015,20]tricosa-1(13),2,4,7,9,11,14(22),15,17,19-decaene

21,23-dithia-3,4,5,6-tetrazahexacyclo[11.10.0.02,6.07,12.014,22.015,20]tricosa-1(13),2,4,7,9,11,14(22),15,17,19-decaene

Cat. No.: B232159
M. Wt: 332.4 g/mol
InChI Key: PHNUEICPXRVIQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1Benzothieno[3’,2’:4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline is a complex heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes fused benzothiophene and tetraazoloquinoline rings. The intricate arrangement of these rings endows the compound with unique chemical and physical properties, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1Benzothieno[3’,2’:4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline typically involves multi-step reactions that include cyclization, condensation, and functional group transformations. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening and optimization techniques can further enhance the efficiency and cost-effectiveness of the production process .

Scientific Research Applications

1Benzothieno[3’,2’:4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1Benzothieno[3’,2’:4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1Benzothieno[3’,2’:4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline lies in its tetraazoloquinoline ring system, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets and the potential for diverse applications in various fields .

Properties

Molecular Formula

C17H8N4S2

Molecular Weight

332.4 g/mol

IUPAC Name

21,23-dithia-3,4,5,6-tetrazahexacyclo[11.10.0.02,6.07,12.014,22.015,20]tricosa-1(13),2,4,7,9,11,14(22),15,17,19-decaene

InChI

InChI=1S/C17H8N4S2/c1-3-7-11-9(5-1)13-14-10-6-2-4-8-12(10)22-17(14)23-15(13)16-18-19-20-21(11)16/h1-8H

InChI Key

PHNUEICPXRVIQT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C4=NN=NN24)SC5=C3C6=CC=CC=C6S5

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=NN=NN24)SC5=C3C6=CC=CC=C6S5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.